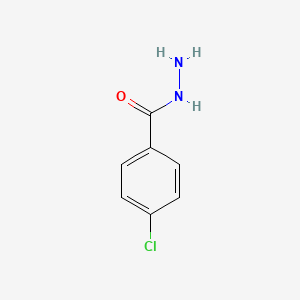

4-Chlorobenzhydrazide

Overview

Description

Effect of acidic catalyst on the reaction of 4-chlorobenzhydrazide and β -naphthol in water has been investigated.

Biological Activity

4-Chlorobenzhydrazide (C7H7ClN2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate. The reaction conditions can vary, but a common method includes heating the reactants in ethanol. The product is then purified through crystallization. The structure of this compound has been confirmed using techniques such as NMR and IR spectroscopy, revealing characteristic peaks that correspond to its molecular structure .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a series of hydrazone derivatives synthesized from this compound exhibited notable antibacterial activities against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 200 μg/mL, indicating a promising spectrum of activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (μg/mL) | Active Against |

|---|---|---|

| 1a | >200 | K. pneumoniae |

| 1b | 50-100 | B. subtilis |

| 1c | 12.5 | S. aureus |

| 1d | 25 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. One study reported that derivatives of this compound demonstrated significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The IC50 values for these derivatives were notably lower than those for standard chemotherapeutic agents, suggesting their potential as effective anticancer agents .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Derivative A | A549 | 5.2 |

| Derivative B | MCF-7 | 3.8 |

| Derivative C | HepG2 | 4.5 |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has shown antioxidant activity. Studies have demonstrated that certain derivatives exhibit significant free-radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases. The antioxidant activities are often assessed using DPPH radical scavenging assays, with results indicating concentration-dependent effects .

Table 3: Antioxidant Activity of Hydrazone Derivatives

| Compound | IC50 (μg/mL) |

|---|---|

| Hydrazone A | 20 |

| Hydrazone B | 15 |

| Hydrazone C | 10 |

Case Studies

Several case studies have provided insights into the biological mechanisms underlying the activity of this compound:

- Anticancer Mechanism : A study explored the mechanism of action in cancer cells, revealing that compounds derived from this compound induce apoptosis through caspase activation and cell cycle arrest at the S phase. This suggests a dual mechanism where both cell death and cell cycle regulation contribute to its anticancer effects .

- Antimicrobial Mechanism : Research on antimicrobial activity indicated that the hydrazone derivatives disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to bacterial cell death .

Scientific Research Applications

Medicinal Chemistry

4-Chlorobenzhydrazide has been investigated for its potential therapeutic properties. It serves as a precursor for synthesizing various biologically active compounds.

Anticonvulsant Activity

Research has shown that derivatives of this compound exhibit anticonvulsant activity. A study tested several derivatives on mouse models with induced seizures, revealing that compounds with para-substituents on the phenyl rings demonstrated significant anticonvulsant effects. These findings suggest that structural modifications can enhance the efficacy of hydrazide derivatives in treating seizure disorders .

Synthesis of Antimicrobial Agents

This compound has also been employed in synthesizing antimicrobial agents. For instance, it is used to create hydrazone derivatives that display antibacterial properties against various pathogens. The synthesis involves reacting this compound with different aldehydes under acidic conditions, yielding compounds that have shown promising results in inhibiting microbial growth .

Organic Synthesis

The compound is widely used as an intermediate in organic synthesis, particularly in the preparation of hydrazones and azo compounds.

Synthesis of Hydrazones

A common application involves the formation of hydrazones through the reaction of this compound with carbonyl compounds. The following table summarizes various synthesis conditions and yields:

| Reactants | Conditions | Yield |

|---|---|---|

| This compound + Aldehyde | Ethanol, reflux for 5 hours | 91.3% |

| This compound + Isothiocyanate | Ethanol, reflux at 80°C for 30 min | 80% |

| This compound + Benzophenone | Methanol, reflux for 1 hour | 79% |

These reactions demonstrate the compound's utility in generating diverse chemical entities that can be further modified for specific applications .

Materials Science

In materials science, this compound is used to synthesize polymers and nanomaterials.

Polymeric Applications

The compound has been utilized to create polymeric materials with enhanced properties. For example, it can be incorporated into polyurethanes to improve thermal stability and mechanical strength. The resulting materials are suitable for applications in coatings and adhesives .

Case Study: Anticonvulsant Derivatives

A study published in Pharmacology evaluated the anticonvulsant activity of several derivatives synthesized from this compound. The results indicated that specific modifications at the para position significantly increased the efficacy against maximal electroshock-induced seizures. This highlights the importance of structural optimization in drug design .

Case Study: Antimicrobial Hydrazones

Another investigation focused on synthesizing hydrazone derivatives from this compound and various aldehydes. The synthesized compounds were tested against common bacterial strains, showing effective inhibition rates that suggest potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the standard synthesis and purification protocols for 4-chlorobenzhydrazide?

this compound is synthesized via condensation reactions involving 4-chlorobenzoic acid derivatives and hydrazine hydrate. A common method involves dissolving equimolar ratios of this compound and trichloroacetic acid in a mixed solvent (e.g., ethanol or methanol) under magnetic stirring for homogeneity. The solution is filtered and left for slow evaporation at ambient temperature to yield high-purity crystals . Recrystallization from water is recommended for further purification, ensuring minimal impurities .

Q. How is the structural characterization of this compound derivatives performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Using a Bruker KAPPA APEX2 CCD diffractometer with MoKα radiation, lattice parameters (e.g., triclinic system with space group P1) and hydrogen-bonding networks are resolved. Data refinement employs the SHELXL program for full-matrix least-squares optimization . Complementary techniques like powder XRD confirm crystallinity and phase purity .

Q. What spectroscopic methods are used to characterize this compound-based crystals?

- FT-IR and FT-Raman : Identify functional groups (e.g., N–H stretching at ~3190–3193 cm⁻¹, C=O at ~1638 cm⁻¹) .

- NMR : ¹H NMR reveals proton environments (e.g., NH protons at 9.98–10.31 ppm, aromatic protons at 7.53–8.33 ppm); ¹³C NMR confirms carbonyl (165.26 ppm) and aromatic carbons .

- UV-Vis-NIR : Measures optical transparency (e.g., cutoff wavelength at 390 nm) using a Cary 5000 spectrometer .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the material properties of this compound crystals?

Hydrogen bonds (e.g., N–H···O and O–H···Cl) mediate crystal packing and stability. In this compound trichloroacetate (4CBTCA), interactions between the protonated amine (N11–H) and trichloroacetate anions (O5, O6) create a 3D framework. Bond lengths (e.g., C12–C10: 1.764 Å) and angles (e.g., O7–C12–N11: 119.5°) are critical for optimizing nonlinear optical (NLO) properties .

Q. What methodologies assess the thermal stability of this compound derivatives?

- Thermogravimetric Analysis (TGA) : Determines decomposition stages (e.g., 4CBTCA shows stability up to 150°C).

- Differential Thermal Analysis (DTA) : Identifies phase transitions (e.g., endothermic peaks at melting points).

- Differential Scanning Calorimetry (DSC) : Quantifies enthalpy changes during thermal events .

Q. How are third-order nonlinear optical (NLO) properties evaluated in this compound crystals?

The Z-scan technique measures nonlinear refractive index (n₂) and absorption coefficient (β). For 4CBTCA, closed-aperture scans reveal self-defocusing behavior (negative n₂), while open-aperture scans quantify two-photon absorption. Data analysis follows the Sheik-Bahae model to calculate third-order susceptibility (χ⁽³⁾) .

Q. How does Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?

Hirshfeld surfaces (generated via Crystal Explorer 3.1) map intermolecular contacts (e.g., Cl···H, O···H). For 4CBTCA, 2D fingerprint plots show dominant Cl···H (30.9%) and H···H (7.2%) interactions. Normalized contact distance (dₙₒᵣₘ) highlights short contacts (red regions) critical for crystal engineering .

Q. How can researchers resolve contradictions in structural data from XRD and spectroscopic methods?

Cross-validation using complementary techniques is essential. For example, discrepancies in bond lengths (XRD vs. computational models) are addressed via DFT optimization. Disordered regions in XRD data may require Hirshfeld surface analysis or NMR crystallography to resolve ambiguities .

Q. What strategies optimize crystal growth of this compound for optoelectronic applications?

- Solvent Selection : Polar solvents (e.g., ethanol, methanol) enhance solubility and slow evaporation.

- Temperature Control : Ambient conditions minimize thermal stress, favoring large, defect-free crystals.

- Additive Engineering : Dopants (e.g., trichloroacetic acid) improve hyperpolarizability by enhancing π-electron delocalization .

Q. How is the bioactivity of this compound derivatives evaluated in anticancer research?

Cytotoxicity assays (e.g., MTT on MCF-7 cells) assess IC₅₀ values. Ligand design involves Schiff base condensation (e.g., with 3,5-dichlorosalicylaldehyde) to enhance bioactivity. Structural-activity relationships (SARs) are validated via NMR and SC-XRD .

Properties

IUPAC Name |

4-chlorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBGHORNUFQAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201817 | |

| Record name | 4-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536-40-3 | |

| Record name | 4-Chlorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzhydrazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chlorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.